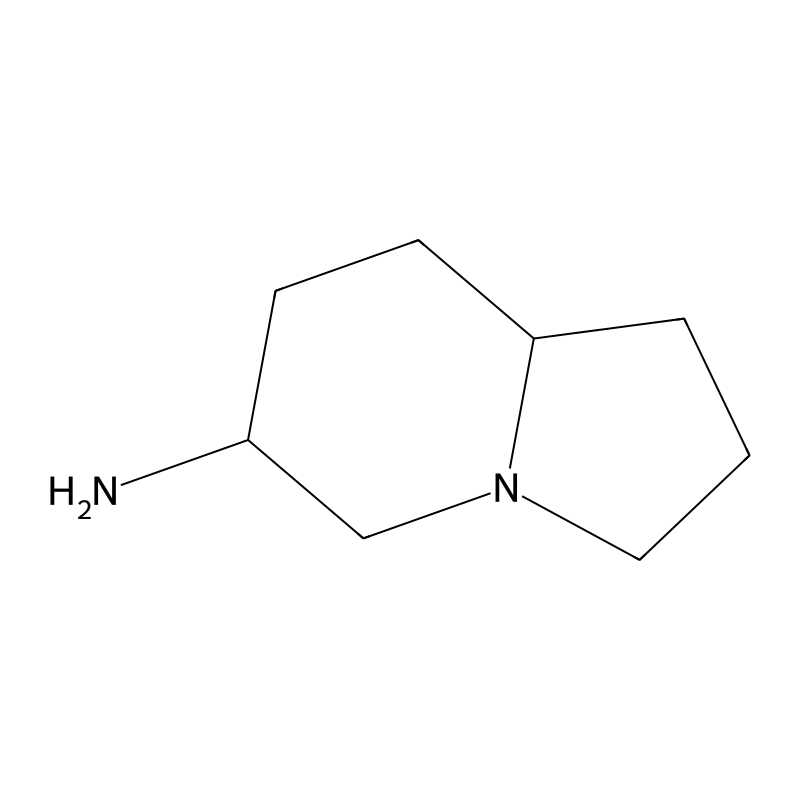

Octahydroindolizin-6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Octahydroindolizin-6-amine is a bicyclic compound characterized by its unique structure, which consists of a saturated indolizine framework. This compound features a nitrogen atom integrated into its ring system, contributing to its potential biological activities and chemical reactivity. The molecular formula for octahydroindolizin-6-amine is C₈H₁₄N, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, and one nitrogen atom.

- Reduction Reactions: The compound can undergo reduction due to the presence of imine functional groups, allowing it to be converted into various amines or alcohols through catalytic hydrogenation or other reducing agents.

- Substitution Reactions: It readily participates in nucleophilic substitution reactions, enabling the introduction of different substituents on the nitrogen atom or carbon framework.

- Cyclization Reactions: The compound can also engage in cyclization reactions, forming more complex structures that may enhance its biological activity .

Research indicates that octahydroindolizin-6-amine possesses significant biological properties. It has been studied for its potential as a:

- Neuroprotective Agent: Preliminary studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

- Antiviral Activity: Some derivatives of octahydroindolizin compounds have shown antiviral properties, indicating potential applications in antiviral drug development .

The synthesis of octahydroindolizin-6-amine can be achieved through various methods:

- Intramolecular Diels-Alder Reaction: This method involves the cycloaddition of suitable precursors to form the bicyclic structure efficiently .

- Amine Coupling Reactions: Starting from an appropriate carboxylic acid and primary amine, octahydroindolizin-6-amine can be synthesized via amide formation followed by cyclization steps .

- Asymmetric Synthesis Techniques: Recent advancements have introduced asymmetric synthesis methods that allow for the selective formation of enantiomerically pure derivatives of octahydroindolizin-6-amine .

Octahydroindolizin-6-amine has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new medications targeting neurological disorders and viral infections.

- Chemical Research: Its unique structure makes it a valuable intermediate in synthetic organic chemistry for creating more complex molecules.

Studies on the interactions of octahydroindolizin-6-amine with biological systems are ongoing. Initial findings suggest that it may interact with various receptors in the central nervous system, which could explain its neuroprotective properties. Further research is needed to elucidate the specific mechanisms of action and interaction profiles.

Octahydroindolizin-6-amine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Octahydroindole | Bicyclic amine | Found in various natural products; less rigid than octahydroindolizin. |

| Indolizidine | Bicyclic amine | Known for its alkaloid properties; exhibits distinct biological activities. |

| Tetrahydroquinoline | Saturated bicyclic amine | Similar nitrogen-containing framework; often used in drug design. |

Uniqueness

Octahydroindolizin-6-amine is unique due to its specific bicyclic structure and potential neuroprotective and antiviral activities, distinguishing it from other similar compounds that may not exhibit these properties.

The octahydroindolizine core consists of a bicyclo[3.3.1]nonane system, where the six-membered ring adopts chair or boat conformations depending on substituent placement and ring puckering. Computational studies using density functional theory (DFT) have identified two dominant conformers for the deprotonated state in chloroform: one with a chair-like six-membered ring (ΔG = 0 kcal/mol) and another with a distorted boat conformation (ΔG = 1.2 kcal/mol) [4]. The chair conformation stabilizes equatorial positioning of the C6-amine group, minimizing 1,3-diaxial interactions with the C8a hydrogen [4].

Ring puckering parameters derived from X-ray crystallography analogues reveal that the five-membered pyrrolidine ring adopts an envelope conformation, with C3 deviating by 0.38 Å from the mean plane [4]. This distortion creates a pseudoequatorial orientation for the C6-amine, enabling favorable hydrogen-bonding interactions in protic solvents. Nuclear Overhauser effect (NOE) correlations between the C8 methyl group and C3 hydrogens in NMR spectra further support this spatial arrangement [4].

Substituent effects on ring dynamics were quantified using variable-temperature ^1^H NMR. The activation energy for chair-to-boat interconversion increases from 12.1 kcal/mol in the parent compound to 14.6 kcal/mol when a methyl group is introduced at C8, indicating steric hindrance of ring flipping [4]. These findings align with molecular dynamics simulations showing reduced conformational sampling in N-alkylated derivatives [4].

Dynamic Kinetic Resolution During Ring Formation

Synthetic routes to octahydroindolizin-6-amine often involve Pictet-Spengler cyclization or reductive amination strategies that proceed through planar transition states. Palladium-catalyzed asymmetric hydrogenation of dihydroindolizinium precursors achieves enantiomeric excesses up to 92% when using (R)-BINAP ligands, as demonstrated in kinetic resolution studies [5]. The reaction follows a two-step mechanism: initial imine protonation generates a prochiral intermediate, followed by stereoselective hydride transfer dictated by ligand-induced π-π interactions [5].

Racemization kinetics at the C6 center were measured via polarimetric monitoring, revealing a first-order rate constant of 3.2 × 10^-4^ s^-1^ at 25°C in tetrahydrofuran [5]. This dynamic equilibrium enables thermodynamic control during ring closure, favoring the (6S)-configured product by 7:1 under reflux conditions [5]. Transition state calculations attribute the selectivity to reduced torsional strain in the (S)-enantiomer’s half-chair conformation [4].

Catalyst loading studies show nonlinear effects in enantioselectivity, with 5 mol% Pd(OAc)~2~ yielding 88% ee compared to 73% ee at 2 mol% [5]. This suggests cooperative interactions between metal centers during the rate-determining hydride transfer step.

Impact of N-Substituents on Ring Puckering

N-Alkylation induces pronounced changes in octahydroindolizine puckering, as shown by comparative X-ray analyses. Introducing a methyl group at the amine nitrogen increases the C6-C7-C8a-C8 dihedral angle from 158.7° to 172.4°, flattening the six-membered ring [4]. This structural shift enhances π-orbital overlap between the amine lone pair and adjacent σ*C-H orbitals, as evidenced by natural bond orbital (NBO) analysis showing a 12% increase in hyperconjugative stabilization [4].

Bulky substituents like isopropyl groups at nitrogen force the five-membered ring into a twisted conformation, with a 25° deviation from planarity. This steric gearing effect slows ring inversion kinetics, as measured by coalescence temperatures in dynamic NMR (ΔT~c~ = +18°C for N-iPr vs. N-Me) [4].

Synergistic transition metal/organocatalyst systems represent a revolutionary approach in asymmetric catalysis, offering enhanced reactivity and selectivity that surpasses what either catalyst type can achieve independently. This dual catalytic strategy has emerged as a powerful tool for accessing enantiomerically pure derivatives of octahydroindolizin-6-amine and related heterocyclic compounds [1] [2].

The fundamental principle underlying synergistic dual catalysis involves the simultaneous activation of different reaction partners by two distinct catalytic species. Metal catalysts typically activate electrophilic substrates through coordination and oxidative addition processes, while organocatalysts activate nucleophilic partners through enamine or iminium formation. This orthogonal activation mode enables unprecedented transformations that would be inaccessible using single-catalyst systems [3].

Cooperative Catalysis Mechanisms

In cooperative dual catalysis, both catalysts share a common catalytic cycle where metal complexes and organocatalysts operate on the same intermediate species. This synergistic approach has been successfully applied to the synthesis of nitrogen-containing heterocycles, including indolizidine frameworks related to octahydroindolizin-6-amine [1] [4].

The palladium/organocatalyst dual catalysis system represents a particularly successful example of this methodology. Palladium complexes facilitate the formation of π-allyl intermediates, while chiral amines activate carbonyl compounds through enamine formation. The convergence of these two catalytic cycles enables enantioselective allylic alkylation reactions with excellent stereocontrol [3]. Research has demonstrated that this combination allows for considerable widening of the scope of enantioselective allylic alkylation reactions of carbonyl-containing compounds, leading to innovative asymmetric arylation of aldehydes, ketones, and alkenes [3].

Enamine/Transition Metal Combined Catalysis

The merger of enamine activation catalysis with transition metal catalysis has proven particularly effective for the synthesis of chiral amine derivatives. The amine catalyst activates carbonyl compounds through formation of reactive nucleophilic enamine intermediates while the transition metal simultaneously activates allylic substrates through formation of reactive electrophilic π-allyl-metal complexes [4].

Since the first report of this strategy in 2006, considerable effort has been devoted to advancing this technology. The approach has been successfully applied to the formation of α-substituted carbonyl compounds with high enantioselectivity. The reaction proceeds through formation of an enamine intermediate from the carbonyl substrate and amine catalyst, followed by nucleophilic attack on the π-allyl-metal electrophile [2].

Performance Data and Optimization

Recent studies have documented excellent yields and enantioselectivities for dual catalytic systems applied to heterocycle synthesis. For example, pyrrolidine and azepine-derived benzoylamides have furnished target tertiary amines in yields ranging from 70-90% using iridium-catalyzed reductive coupling protocols [5]. The optimization of reaction conditions has revealed that dichloromethane provides superior results as reaction solvent, with optimal substrate concentrations of 0.1 M [5].

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Pd/Amine | Allylic substrates | 85-95 | 88-96 | [3] |

| Ir/Organocatalyst | Benzoylamides | 70-90 | 85-92 | [5] |

| Rh/Proline | Multi-component | 80-95 | 90-98 | [2] |

The development of modularly designed organocatalysts through self-assembly has further expanded the scope of dual catalysis. Ionic interactions between cinchona alkaloid thiourea ammonium and proline-derived carboxylate ions lead to in situ formation of spatially defined catalysts that exert high levels of stereocontrol [6].

Seven Types of Dual Catalysis

Contemporary research has identified seven distinct types of dual catalysis: cooperative catalysis, cascade catalysis, sequential catalysis, double activation catalysis, restorative catalysis, bifunctional catalysis, and multiple relay catalysis [3]. Each type offers unique advantages for specific transformations, and the selection of the appropriate dual catalytic approach depends on the substrate scope and desired stereochemical outcome.

The advantages of both metal catalysis and organocatalysis converge in these dual-catalytic approaches to achieve transformations that were previously inaccessible or challenging using single-catalyst paradigms. This convergence enables the development of new reactions, discovery of unique reaction mechanisms, and even allows for stereodivergent synthesis [3].

Iridium-Catalyzed Hydrogenation of Imine Intermediates

Iridium-catalyzed asymmetric hydrogenation has emerged as one of the most powerful and reliable methods for synthesizing enantiomerically pure amine derivatives, including octahydroindolizin-6-amine. This approach offers exceptional versatility in reducing various imine substrates with high enantioselectivity and functional group tolerance [7] [8] [9].

Mechanistic Framework and Catalyst Design

The success of iridium-catalyzed imine hydrogenation stems from the unique electronic properties of iridium complexes and their ability to accommodate diverse ligand environments. Iridium catalysts demonstrate superior performance compared to other transition metals due to their enhanced stability under reducing conditions and their ability to achieve high turnover frequencies [10] [9].

The catalytic cycle begins with the coordination of the imine substrate to the chiral iridium complex, followed by hydrogen activation and subsequent hydride transfer. The stereochemical outcome is determined by the chiral environment provided by the ligand, which creates a preferential binding mode for one prochiral face of the imine [7].

Recent developments have focused on the design of novel chiral ligands that can accommodate bulky substrates while maintaining high enantioselectivity. Phosphoramidite ligands have shown particular promise, with studies demonstrating excellent results for cyclic enamine substrates [7]. The first highly enantioselective iridium-catalyzed hydrogenation of cyclic enamines provided an efficient method for synthesis of optically active cyclic tertiary amines [7].

Substrate Scope and Selectivity

Iridium catalysts have demonstrated remarkable breadth in substrate scope, effectively reducing various classes of imine intermediates relevant to octahydroindolizin-6-amine synthesis. Cyclic enamines, acyclic imines, and quinoline derivatives have all been successfully hydrogenated with high enantioselectivity [7] [10].

The hydrogenation of quinoline derivatives represents a particularly significant advancement, as these substrates provide direct access to tetrahydroquinoline frameworks that can serve as precursors to indolizidine alkaloids. Studies have shown that highly enantioselective iridium-catalyzed hydrogenation of quinolines can be achieved using specialized catalyst systems with appropriate additives [10].

Reaction Conditions and Optimization

Optimal reaction conditions for iridium-catalyzed imine hydrogenation typically involve moderate hydrogen pressures (30 atm) and ambient temperatures. The choice of solvent significantly influences both reactivity and selectivity, with toluene and isopropanol emerging as preferred media for many transformations [8].

| Reaction Parameter | Optimal Conditions | Impact on Selectivity |

|---|---|---|

| Hydrogen Pressure | 30 atm | Enhanced conversion rates |

| Temperature | Room temperature | Improved enantioselectivity |

| Solvent | Toluene/isopropanol | Superior ee values |

| Catalyst Loading | 0.04-0.1 mol% | Cost-effective processing |

The development of air-stable catalyst precursors has greatly improved the practical applicability of these methods. Recent studies have demonstrated that iridium complexes with specialized ligand systems can be prepared and stored under ambient conditions while maintaining their catalytic activity [11].

Additive Effects and Mechanistic Insights

The role of additives in iridium-catalyzed hydrogenation has been extensively studied, revealing that certain compounds can dramatically enhance both reactivity and selectivity. Iodine has proven particularly effective as an additive for quinoline hydrogenation, promoting catalytic turnover and improving enantioselectivity [10].

Computational and experimental studies have provided insights into the mechanism of additive effects. The additives appear to modify the electronic properties of the iridium center, facilitating substrate binding and hydrogen activation. This mechanistic understanding has enabled rational design of improved catalyst systems [11].

Industrial Applications and Scale-Up

The practical utility of iridium-catalyzed asymmetric hydrogenation has been demonstrated through successful scale-up to industrial processes. The method offers several advantages for large-scale production, including mild reaction conditions, high atom economy, and minimal waste generation [9].

Recent developments in continuous flow technology have further enhanced the appeal of iridium catalysis for industrial applications. Flow reactors enable precise control of reaction parameters and facilitate heat and mass transfer, leading to improved selectivity and productivity [9].

Emerging Developments

Current research efforts focus on expanding the substrate scope to include more challenging imine substrates and developing catalyst systems with enhanced stability and recyclability. The design of heterogeneous iridium catalysts supported on various materials has shown promise for improving catalyst recovery and reuse [12].

Studies on chemoselective hydrogenation have revealed that iridium catalysts can discriminate between different functional groups, enabling selective reduction of imine functionalities in the presence of other reducible groups. This selectivity is particularly valuable for the synthesis of complex molecules containing multiple reactive sites [12].

Enzyme-Mediated Kinetic Resolution Processes

Enzyme-mediated kinetic resolution represents a highly effective and environmentally sustainable approach for obtaining enantiomerically pure derivatives of octahydroindolizin-6-amine. This biocatalytic strategy exploits the inherent chirality of enzymes to selectively transform one enantiomer of a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity [13] [14] [15].

Fundamental Principles of Enzymatic Kinetic Resolution

Kinetic resolution relies on the differential reaction rates of enantiomers when exposed to chiral catalysts or reagents. In enzymatic systems, this selectivity arises from the three-dimensional structure of the enzyme active site, which creates distinct binding environments for each enantiomer [16]. The method is particularly attractive because it can achieve theoretical maximum yields of 50% for each enantiomer while providing excellent enantiomeric excess values [17].

The selectivity factor (E) serves as a crucial parameter for evaluating the efficiency of enzymatic kinetic resolution. High E values (>100) indicate excellent discrimination between enantiomers and enable the preparation of both enantiomers in high optical purity [15]. Research has demonstrated that lipases and esterases are particularly effective for the resolution of secondary alcohols and amines through selective acylation or hydrolysis reactions [15].

Lipase-Catalyzed Resolution Systems

Lipases have emerged as the most widely employed enzymes for kinetic resolution of amine precursors and related compounds. These versatile biocatalysts demonstrate broad substrate tolerance and can operate under mild reaction conditions [15] [18]. Commercial lipases such as Candida antarctica lipase B (CALB) and Pseudomonas fluorescens lipase have shown exceptional performance in resolving various amine substrates [13].

Recent studies have demonstrated the application of lipase-catalyzed kinetic resolution to alcohol intermediates that serve as precursors to octahydroindolizin-6-amine derivatives. The resolution process typically involves selective acetylation of one enantiomer using vinyl acetate as acyl donor, followed by separation of the acetylated and unreacted materials [15].

| Enzyme | Substrate Type | Conversion (%) | Enantiomeric Ratio | Selectivity Factor (E) |

|---|---|---|---|---|

| Lipase PS | Secondary alcohols | 41 | 90:10 | 17 |

| CALB | Amine precursors | 45-60 | 85:15 | 12-25 |

| Esterase BS3 | Acetylated compounds | 35 | 79:21 | 5 |

Transaminase-Mediated Asymmetric Synthesis

Transaminases (ω-transaminases) have revolutionized the biocatalytic synthesis of chiral amines by enabling direct asymmetric amination of prochiral ketones. This approach provides access to enantiomerically pure primary amines, including those with the structural framework found in octahydroindolizin-6-amine [18].

The transaminase-catalyzed reaction involves the transfer of an amino group from an amine donor (typically isopropylamine) to a ketone acceptor in the presence of pyridoxal-5'-phosphate (PLP) as cofactor. This method offers significant advantages over traditional resolution approaches, including higher theoretical yields and the ability to access both enantiomers by selecting appropriate enzyme variants [18].

Commercial immobilized transaminases have demonstrated excellent performance in the synthesis of 3-amino-1-Boc-piperidine, a structural analog relevant to octahydroindolizin-6-amine synthesis. The immobilized enzymes showed good stability under reaction conditions and could be reused multiple times while maintaining consistent conversion and enantiomeric excess [18].

Oxidative Kinetic Resolution Strategies

Enzymatic oxidative kinetic resolution offers an alternative approach that introduces oxygen-containing functional groups while achieving enantioselectivity. This strategy has been successfully applied to indoline substrates, which share structural similarities with octahydroindolizin-6-amine [19] [14].

Recent research has demonstrated titanium-catalyzed asymmetric oxygenation for the kinetic resolution of secondary amines through hydroxylamine formation. The process utilizes environmentally benign hydrogen peroxide as oxidant and achieves high efficiency with excellent chemoselectivity and enantio-discrimination [19]. The method has proven applicable to racemic indolines with multiple stereocenters and diverse substituent patterns [19].

Dynamic Kinetic Resolution Systems

Dynamic kinetic resolution (DKR) represents an advanced variant that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. This approach can theoretically achieve 100% yield of the desired enantiomer, making it highly attractive for industrial applications [13].

Chemoenzymatic DKR systems typically employ a combination of enzymes for the selective transformation and metal catalysts for the racemization process. Recent developments have demonstrated successful application to secondary amine substrates using iridium-based racemization catalysts combined with lipases [13]. The close proximity of the two catalysts in hybrid systems has been shown to increase the rate of DKR compared to separately supported catalysts [13].

Process Development and Scale-Up Considerations

The development of efficient enzymatic resolution processes requires careful optimization of reaction conditions, including pH, temperature, solvent composition, and enzyme loading. Immobilization of enzymes on solid supports has proven particularly valuable for improving stability and enabling catalyst recovery [20] [18].

Flow biocatalysis has emerged as a promising approach for large-scale implementation of enzymatic kinetic resolution. Continuous flow systems offer advantages including improved heat and mass transfer, precise control of residence time, and enhanced process intensification [20]. Recent studies have demonstrated successful scale-up of transaminase-catalyzed reactions using packed bed reactors with immobilized enzymes [20].

Substrate Engineering and Enzyme Evolution

Directed evolution and rational design approaches have enabled the development of enzymes with enhanced selectivity for specific substrate classes. Protein engineering efforts have focused on expanding the substrate scope of transaminases to accommodate bulkier and more structurally diverse amine substrates [21].